Cas no 802568-14-5 (ethyl 3-amino-2-(4-fluorophenyl)propanoate)

Ethyl 3-amino-2-(4-fluorophenyl)propanoate is a fluorinated amino acid ester with applications in pharmaceutical and organic synthesis. Its key structural features include an ethyl ester group and a primary amine, making it a versatile intermediate for peptide modifications and drug development. The 4-fluorophenyl moiety enhances metabolic stability and bioavailability, which is advantageous in medicinal chemistry. The compound’s reactivity allows for further functionalization, such as amidation or reduction, facilitating the synthesis of complex molecules. It is typically used under controlled conditions due to its sensitivity to moisture and air. High purity grades are available to ensure reproducibility in research and industrial processes.
ethyl 3-amino-2-(4-fluorophenyl)propanoate structure
802568-14-5 structure
Product Name:ethyl 3-amino-2-(4-fluorophenyl)propanoate
CAS No:802568-14-5
MF:C11H14FNO2
MW:211.232766628265
MDL:MFCD11977171
CID:5604552
PubChem ID:22097708
Update Time:2025-06-07

ethyl 3-amino-2-(4-fluorophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, α-(aminomethyl)-4-fluoro-, ethyl ester
    • ethyl 3-amino-2-(4-fluorophenyl)propanoate
    • MDL: MFCD11977171
    • Inchi: 1S/C11H14FNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3
    • InChI Key: IFYPGGQCKJUNTN-UHFFFAOYSA-N
    • SMILES: C1(C(CN)C(OCC)=O)=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 211.101
  • Monoisotopic Mass: 211.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3A^2

Experimental Properties

  • Density: 1.148±0.06 g/cm3(Predicted)
  • Boiling Point: 298.6±30.0 °C(Predicted)
  • pka: 8.00±0.10(Predicted)

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Additional information on ethyl 3-amino-2-(4-fluorophenyl)propanoate

Introduction to Ethyl 3-Amino-2-(4-Fluorophenyl)propanoate (CAS No. 802568-14-5)

Ethyl 3-amino-2-(4-fluorophenyl)propanoate (CAS No. 802568-14-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of 3-amino-2-(4-fluorophenyl)propanoic acid, modified by the ethyl ester group, which enhances its solubility and stability, making it an attractive candidate for various biochemical and pharmacological studies.

The chemical structure of ethyl 3-amino-2-(4-fluorophenyl)propanoate consists of a fluorinated aromatic ring, an amino group, and an ester functional group. The presence of the fluorine atom in the aromatic ring imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. These properties make it a valuable tool in the design and synthesis of novel therapeutic agents.

Recent research has highlighted the potential of ethyl 3-amino-2-(4-fluorophenyl)propanoate in various biological contexts. For instance, studies have shown that this compound can act as a potent inhibitor of specific enzymes involved in metabolic pathways, such as fatty acid synthase (FASN). FASN is a key enzyme in lipid metabolism and has been implicated in the development of various diseases, including cancer and obesity. By inhibiting FASN, ethyl 3-amino-2-(4-fluorophenyl)propanoate may offer therapeutic benefits in these conditions.

In addition to its enzymatic inhibition properties, ethyl 3-amino-2-(4-fluorophenyl)propanoate has also been investigated for its potential as a lead compound in drug discovery. Its ability to cross cell membranes and interact with intracellular targets makes it an excellent candidate for developing new drugs. Researchers have explored its use in the treatment of neurodegenerative diseases, where it has shown promise in modulating protein aggregation and reducing oxidative stress.

The synthesis of ethyl 3-amino-2-(4-fluorophenyl)propanoate involves several well-established chemical reactions. One common method involves the reaction of 3-amino-2-(4-fluorophenyl)propanoic acid with ethanol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). This reaction forms the ethyl ester bond, resulting in the desired product. The purity and yield of the synthesized compound can be optimized by carefully controlling reaction conditions such as temperature, pressure, and solvent choice.

The physicochemical properties of ethyl 3-amino-2-(4-fluorophenyl)propanoate are crucial for its application in pharmaceutical research. It is a white crystalline solid with a melting point ranging from 75°C to 78°C. Its solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) makes it suitable for use in various experimental protocols. Additionally, its stability under different storage conditions ensures that it remains effective over extended periods.

In terms of safety, ethyl 3-amino-2-(4-fluorophenyl)propanoate is generally considered safe when handled according to standard laboratory practices. However, like many organic compounds, it should be stored away from heat sources and incompatible materials to prevent degradation or potential hazards. Proper personal protective equipment (PPE), including gloves and goggles, should be used when handling this compound.

The future prospects for ethyl 3-amino-2-(4-fluorophenyl)propanoate are promising. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects. Additionally, efforts are being made to develop more efficient synthetic routes to increase its production scale for commercial applications.

In conclusion, ethyl 3-amino-2-(4-fluorophenyl)propanoate (CAS No. 802568-14-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for advancing our understanding of various diseases and developing new therapeutic strategies.

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